molecular formula C9H10ClN5O B13949448 6-Chloro-4-isopropoxypteridin-2-amine

6-Chloro-4-isopropoxypteridin-2-amine

Cat. No.: B13949448
M. Wt: 239.66 g/mol
InChI Key: UKWSFPQXLGPANT-UHFFFAOYSA-N
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Description

2-amino-6-chloro-4-isopropoxypteridine is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals. This compound is characterized by the presence of an amino group at position 2, a chlorine atom at position 6, and an isopropoxy group at position 4 on the pteridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-4-isopropoxypteridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pteridine ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4,6-trione derivatives, while substitution reactions can produce a variety of substituted pteridines.

Scientific Research Applications

2-amino-6-chloro-4-isopropoxypteridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-4-isopropoxypteridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chloro-6-methylpyrimidine
  • 2-amino-6-chloropyridine
  • 2-amino-4-chloro-6-methylpyrimidine

Uniqueness

2-amino-6-chloro-4-isopropoxypteridine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and isopropoxy group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10ClN5O

Molecular Weight

239.66 g/mol

IUPAC Name

6-chloro-4-propan-2-yloxypteridin-2-amine

InChI

InChI=1S/C9H10ClN5O/c1-4(2)16-8-6-7(14-9(11)15-8)12-3-5(10)13-6/h3-4H,1-2H3,(H2,11,12,14,15)

InChI Key

UKWSFPQXLGPANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=NC=C(N=C21)Cl)N

Origin of Product

United States

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